molecular formula C15H14N4O4S B2428513 N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1169949-97-6

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2428513
CAS RN: 1169949-97-6
M. Wt: 346.36
InChI Key: NROAGRMIFYJLSW-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C15H14N4O4S and its molecular weight is 346.36. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Biological Activity

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is part of a broader class of compounds that have been synthesized and explored for various biological activities, including anti-inflammatory, analgesic, antibacterial, antifungal, and anticancer properties. These compounds are characterized by their complex heterocyclic structures, which include pyrazole, thiazole, and benzothiazole moieties, contributing to their significant biological activities.

The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents has been reported. These compounds, including analogs similar in structure to this compound, exhibited COX-1/COX-2 inhibition and showed notable analgesic and anti-inflammatory activities, comparing favorably with sodium diclofenac as a standard drug (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Moreover, compounds designed and synthesized with 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have demonstrated promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds, through their structure-activity relationship, have shown that molecular modifications can lead to significant antibacterial activity at non-cytotoxic concentrations, hinting at the potential of this compound in similar applications (Palkar et al., 2017).

Anticancer Properties

The potential anticancer derivatives of pyrazolo[3,4,5-kl]acridine and indolo[2,3-a]acridine synthesized through reactions with ethyl 1,9-dioxo-1,2,3,4,9,10-hexahydroacridine-4-carboxylate, followed by specific treatments, have shown appreciable cytotoxicity in a panel of cell lines. This exploration suggests that the structural framework of this compound could be leveraged for developing potential anticancer agents (Bu, Chen, Deady, & Denny, 2002).

Mechanism of Action

Primary Targets::

Action Environment

Environmental factors matter:

Remember, this compound’s effects are context-dependent. Its journey from lab bench to clinical application involves rigorous testing and validation. 🧪🔬

: 6,7-Dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-amine : Synthesis of N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL … - Springer : Bacterial Biofilm Inhibition, Hemolytic Activity, and Structure … (Date: April 27, 2020) : Convenient and efficient synthesis of novel 11H-benzo[5,6][1,4]thiazino … - RSC Advances : The novel scaffold 1,2,4-benzothiadiazine-1,1-dioxide: a review (Date: 2010)

properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c1-19-7-8(14(18-19)21-2)13(20)17-15-16-9-5-10-11(6-12(9)24-15)23-4-3-22-10/h5-7H,3-4H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROAGRMIFYJLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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